molecular formula C5H10ClNO3 B12929102 Ethyl (2-chloroethoxy)carbamate CAS No. 35558-07-7

Ethyl (2-chloroethoxy)carbamate

Cat. No.: B12929102
CAS No.: 35558-07-7
M. Wt: 167.59 g/mol
InChI Key: OQRSQIKGGGGEJA-UHFFFAOYSA-N
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Description

Ethyl 2-chloroethoxycarbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloroethoxycarbamate can be synthesized through several methods. One common method involves the reaction of ethyl chloroformate with 2-chloroethanol in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields ethyl 2-chloroethoxycarbamate as the main product .

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere. This method allows for the precipitation of products from the reaction mixture, which can be obtained in high purity by filtration .

Industrial Production Methods

Industrial production of ethyl 2-chloroethoxycarbamate often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloroethoxycarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction conditions typically involve mild temperatures and the presence of a base.

    Hydrolysis: Acidic or basic conditions are used to catalyze the hydrolysis reaction. Common acids include hydrochloric acid, while bases such as sodium hydroxide can also be used.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired products. .

Major Products Formed

Scientific Research Applications

Ethyl 2-chloroethoxycarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-chloroethoxycarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This inhibition can lead to the disruption of metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-chloroethoxycarbamate can be compared with other similar compounds, such as:

Properties

CAS No.

35558-07-7

Molecular Formula

C5H10ClNO3

Molecular Weight

167.59 g/mol

IUPAC Name

ethyl N-(2-chloroethoxy)carbamate

InChI

InChI=1S/C5H10ClNO3/c1-2-9-5(8)7-10-4-3-6/h2-4H2,1H3,(H,7,8)

InChI Key

OQRSQIKGGGGEJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NOCCCl

Origin of Product

United States

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